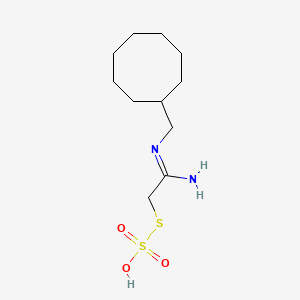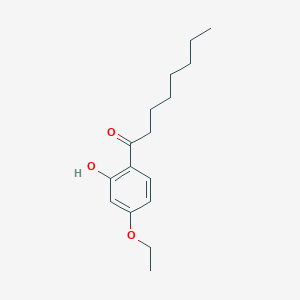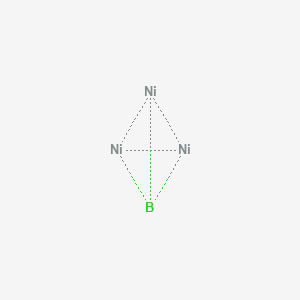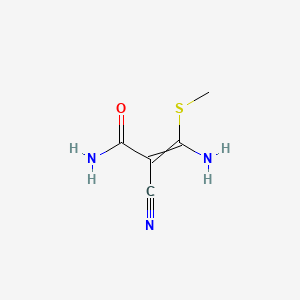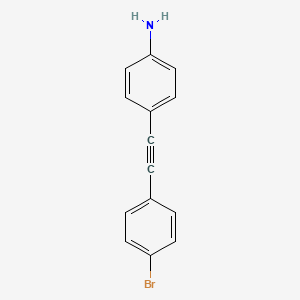![molecular formula C21H18O5 B13817981 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C21H18O5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one typically involves the reaction of 5-hydroxypsoralen with 4-phenoxybutyl bromide. The reaction is carried out in the presence of an excess of anhydrous potassium carbonate and catalytic amounts of potassium iodide in 2-butanone as the solvent. The mixture is refluxed for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications, particularly in the treatment of skin disorders and cancer.
Industry: It is used in the development of photochemotherapeutic agents and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one involves its ability to intercalate into DNA and form cross-links upon photoactivation. This process can lead to the inhibition of DNA replication and transcription, ultimately causing programmed cell death (apoptosis). The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralen: A naturally occurring compound with a similar structure, used in the treatment of skin disorders.
Bergapten: Another psoralen derivative with similar photochemotherapeutic properties.
Imperatorin: A furocoumarin with similar biological activities.
Uniqueness
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxybutoxy side chain enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C21H18O5 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
5-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O5/c22-21-14-19(17-12-15-8-11-25-18(15)13-20(17)26-21)24-10-5-4-9-23-16-6-2-1-3-7-16/h1-3,6-8,11-14H,4-5,9-10H2 |
InChI-Schlüssel |
CJURXBPLSXCRAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCCOC2=CC(=O)OC3=C2C=C4C=COC4=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


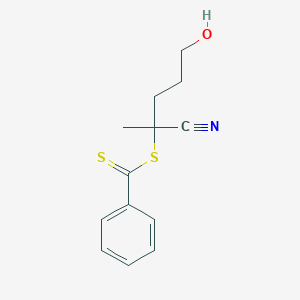

![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)
